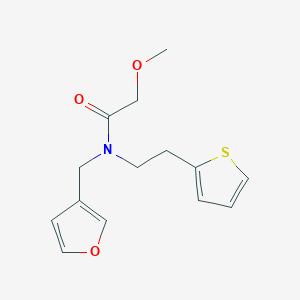

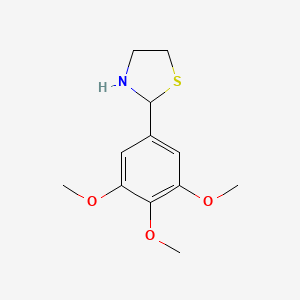

N-(5-(4-氯苯基)-1,3,4-噁二唑-2-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a chemical compound. It has been mentioned in the context of synthesis and antiviral activity of certain sulfonamide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. Starting from 4-chlorobenzoic acid, new derivatives were synthesized in several steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded an intermediate compound, which was then converted into a sulfonyl chloride. A nucleophilic attack of the amines gave the final sulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .科学研究应用

合成和结构分析

-

N-(5-(4-氯苯基)-1,3,4-恶二唑-2-基)呋喃-2-甲酰胺属于由呋喃-2-甲酸酰肼合成的化合物类别。这些化合物具有硫醇-硫酮互变异构平衡的特点,已通过红外光谱和 1H-NMR 光谱进行分析 (Koparır, Çetin, & Cansiz, 2005)。

-

已研究在微波辐射下合成相关化合物,例如 2-芳基-5-[5'-(4''-氯苯基)-2'-呋喃基]-1,3,4-恶二唑。与传统方法相比,该方法具有高产率、反应速度快和后处理程序更简单的优点 (Zheng, 2004)。

生物学和药学应用

-

该类化合物已显示出多种生物活性,例如抗菌、抗真菌和抗结核特性。这些化合物的结构已通过光谱红外光谱和 1H-NMR 分析得到证实,对金黄色葡萄球菌和大肠杆菌等病原体具有显着的抗菌活性 (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017)。

-

已评估某些衍生物的抗疟疾活性,构效关系揭示了酰基部分对活性的影响。某些苯甲酰胺对恶性疟原虫菌株表现出有希望的活性 (Hermann et al., 2021)。

-

一项关于硫代噻唑烷-4-酮衍生物的研究,包括具有 2-(5-(4-氯苯基)呋喃-2-基)亚甲基的化合物,证明了它们在小鼠模型中抑制肿瘤生长和血管生成的潜力。这些衍生物表现出显着的抗血管生成作用并抑制肿瘤诱导的内皮细胞增殖 (Chandrappa et al., 2010)。

光化学应用

- 已研究了 2,5-二取代 1,3,4-恶二唑与呋喃的光化学反应,这与所讨论的化合物有关。在这种情况下,光诱导的酰化和环加成反应为合成应用提供了新的途径 (Tsuge, Oe, & Tashiro, 1973)。

材料科学和能源学

- 已对基于 1,2,5-和 1,3,4-恶二唑环的含能化合物进行了研究,这些化合物在结构上与 N-(5-(4-氯苯基)-1,3,4-恶二唑-2-基)呋喃-2-甲酰胺有关。这些材料表现出良好的热稳定性,并且在爆轰性能方面与传统炸药相当 (Tang et al., 2015)。

属性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSSUHDVTYQXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2665117.png)

![2-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2665118.png)

![5,5-Dimethyl-2-{[(3-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B2665120.png)

![4-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2665122.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B2665126.png)

![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2665127.png)

![2-fluoro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2665131.png)

![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2665134.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2665135.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2665136.png)